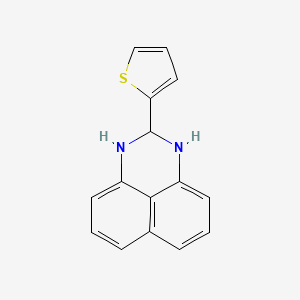

2-Thiophen-2-yl-2,3-dihydro-1H-perimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-4-10-5-2-7-12-14(10)11(6-1)16-15(17-12)13-8-3-9-18-13/h1-9,15-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUZOBOOECOTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972085 | |

| Record name | 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6584-40-3, 5664-78-8 | |

| Record name | NSC85177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiophen 2 Yl 2,3 Dihydro 1h Perimidine and Its Structural Analogues

Foundational Cyclocondensation Approaches for 2,3-Dihydro-1H-perimidines

The cornerstone for synthesizing the 2,3-dihydro-1H-perimidine core is the acid- or metal-catalyzed cyclocondensation reaction between 1,8-diaminonaphthalene (B57835) (NDA) and various carbonyl compounds, such as aldehydes and ketones. researchgate.netresearchgate.net This one-pot reaction is valued for its simplicity and efficiency. The general transformation involves the reaction of the two amino groups of NDA with the carbonyl carbon of an aldehyde or ketone to form the six-membered dihydropyrimidine (B8664642) ring fused to the naphthalene (B1677914) system. researchgate.net

A wide array of catalysts has been successfully employed to facilitate this transformation for various 2-substituted derivatives, including different Lewis acids and heterogeneous catalysts. nih.gov For instance, the synthesis of 2-aryl-substituted 2,3-dihydro-1H-perimidines has been achieved using catalysts like zinc acetate (B1210297) dihydrate [Zn(OAc)₂·2H₂O]. nih.gov The versatility of this foundational approach allows for the introduction of diverse substituents at the 2-position of the perimidine ring by simply varying the carbonyl precursor. researchgate.net

Targeted Synthesis of 2-Thiophen-2-yl-2,3-dihydro-1H-perimidine: Catalytic and Sustainable Strategies

The specific synthesis of this compound is accomplished by the reaction of 1,8-diaminonaphthalene with thiophene-2-carboxaldehyde. nih.govnih.gov Research has focused on optimizing this reaction through various catalytic systems and sustainable protocols to improve yields, reduce reaction times, and minimize environmental impact.

Metal catalysts play a significant role in the efficient synthesis of the perimidine scaffold. A variety of metal-based catalysts have been reported for the general synthesis of 2,3-dihydro-1H-perimidines, which are applicable to the synthesis of the thiophene-substituted target compound. These include:

Copper(II) Nitrate (B79036): A facile and eco-friendly route using copper(II) nitrate hexahydrate [Cu(NO₃)₂·6H₂O] in ethanol (B145695) at room temperature has been shown to afford high yields of perimidine derivatives in short reaction times. nih.gov

Indium(III) Chloride: InCl₃ has been used as a mild, inexpensive, and water-stable Lewis acid catalyst for the cyclo-condensation in water at ambient temperature, promoting high atom economy. nih.gov

Zinc(II) Acetate: Zn(OAc)₂·2H₂O serves as an effective catalyst for the synthesis of 2-aryl-substituted derivatives from various salicylaldehydes. nih.gov

Cobalt(II) Catalysts: The first cobalt-catalyzed synthesis of 2,3-dihydro-1H-perimidines via acceptorless dehydrogenative annulation (ADA) from alcohols has been described, accommodating heteroaryl alcohols. rsc.org

Palladium(II) Complexes: Novel palladium(II) complexes have been developed as catalysts for the dehydrogenative coupling of benzyl (B1604629) alcohols with NDA to form perimidines. researchgate.net Additionally, a palladium complex with a thiophene-carboimine ligand supported on mesoporous silica (B1680970) (FSM-16) has been synthesized from thiophene-2-carbaldehyde, highlighting the integration of the thiophene (B33073) moiety in catalyst design. rsc.org

These metal-catalyzed methods offer advantages in terms of reaction rates and yields under mild conditions.

In line with the principles of green chemistry, several sustainable protocols have been developed for the synthesis of perimidines, including this compound. rasayanjournal.co.in These methods aim to reduce or eliminate the use of hazardous solvents and reagents.

Solvent-Free Synthesis: The reaction of 1,8-diaminonaphthalene with aldehydes can be conducted under solvent-free conditions at ambient temperature using catalysts like nanocellulose-assisted magnetic nanocatalysts or sulfamic acid. nih.gov The grind-stone technique using silica nanoparticles at room temperature has also proven effective. nih.gov

On-Water Synthesis: Water is an ideal green solvent for this condensation. The use of InCl₃ as a catalyst in water at room temperature provides an environmentally benign route to perimidine derivatives. nih.gov A conventional method for synthesizing 2-(thiophen-2-yl)-1H-perimidine involves stirring the reactants in water, followed by heating. jocpr.com

Sonication: Ultrasound irradiation offers a significant enhancement in reaction efficiency. An expeditious and greener one-pot synthesis of 2-substituted-1H-perimidines, including the thiophene derivative, has been developed using a catalytic amount of N-Bromosuccinimide (NBS) under sonication at 70°C. This method results in high yields in significantly shorter reaction times compared to conventional heating. jocpr.com

The following table summarizes a comparison between a conventional and a sonication-based green chemistry approach for the synthesis of 2-(thiophen-2-yl)-1H-perimidine.

Table 1: Comparison of Synthetic Protocols for 2-(thiophen-2-yl)-1H-perimidine

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional | NBS | Water | 80°C | 3-5 hours | Moderate | jocpr.com |

Optimizing reaction parameters is crucial for maximizing the efficiency of the synthesis of 2,3-dihydro-1H-perimidines. Studies have systematically investigated the influence of temperature, solvent, and catalyst concentration.

Temperature: The effect of temperature has been screened for various catalytic systems. For instance, in the sulfamic acid-catalyzed solvent-free synthesis of perimidines, reactions were tested at room temperature, 50°C, and 70°C, with 70°C providing the best results. nih.gov

Solvent Effects: The choice of solvent significantly impacts reaction outcomes. A variety of solvents such as chloroform (B151607) (CHCl₃), acetonitrile (B52724) (CH₃CN), water (H₂O), ethanol (EtOH), toluene, and tetrahydrofuran (B95107) (THF) have been evaluated. nih.gov For the synthesis using SiO₂ nanoparticles, solvent-free conditions at room temperature were found to be superior to reactions run in any of the tested solvents. nih.gov Polar solvents like methanol (B129727) and ethanol are often preferred for microwave-assisted reactions. mdpi.com

Catalyst Loading: The amount of catalyst is a key variable. In the synthesis catalyzed by SiO₂ nanoparticles, a low loading of 2 mol% was found to be optimal under solvent-free conditions. nih.gov For the synthesis using bis(oxalato)boric acid (HBOB), a catalyst loading of 10 mol% in refluxing ethanol demonstrated excellent catalytic efficiency. nih.gov

Table 2: Effect of Reaction Parameters on Perimidine Synthesis

| Catalyst | Optimal Temperature | Optimal Solvent | Optimal Catalyst Loading | Reference |

|---|---|---|---|---|

| Sulfamic Acid | 70°C | Solvent-free | Not specified | nih.gov |

| SiO₂ Nanoparticles | Room Temperature | Solvent-free | 2 mol% | nih.gov |

Mechanistic Elucidation of Synthetic Pathways to this compound

The generally accepted mechanism for the formation of 2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene and an aldehyde, such as thiophene-2-carboxaldehyde, proceeds through a well-defined pathway. nih.gov

The mechanism can be described in the following steps:

Activation of the Carbonyl Group: The reaction is initiated by the activation of the carbonyl carbon of the aldehyde. This activation can be facilitated by a catalyst (e.g., a Lewis acid) or the solvent.

Schiff Base Formation: One of the amino groups of 1,8-diaminonaphthalene performs a nucleophilic attack on the activated carbonyl carbon. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group of the naphthalene backbone then carries out an intramolecular nucleophilic attack on the imine carbon. This step results in the formation of the six-membered heterocyclic ring, yielding a cyclic intermediate.

Proton Transfer: Finally, a 1,3-proton transfer occurs, leading to the stable 2-substituted-2,3-dihydro-1H-perimidine product. nih.gov

This mechanistic pathway accounts for the formation of the core perimidine structure from its fundamental building blocks.

Divergent and Convergent Synthetic Strategies for Advanced Derivatization and Scaffold Expansion

The perimidine scaffold is a versatile platform for further chemical modification, allowing for the creation of more complex molecules through divergent and convergent strategies. mdpi.com These strategies aim to introduce new functional groups or build additional fused ring systems.

Divergent Strategies: These strategies involve modifying a pre-formed perimidine ring. The functional groups introduced via the initial aldehyde reagent can be used for subsequent chemical transformations. researchgate.net For example, if the thiophene ring in this compound were to be functionalized, it could serve as a handle for further reactions.

Convergent Strategies: These involve the assembly of complex structures from multiple components in a single synthetic sequence. The synthesis of multiperimidine structures supported by calixarenes, derived from tetra-formyl-calix researchgate.netarene, is an example of a more convergent approach to building larger molecular architectures. nih.gov

Fused Systems: The perimidine ring itself can be a building block for more elaborate fused heterocyclic systems. For instance, various thieno[2,3-d]pyrimidines and triazolopyrimidines have been synthesized, demonstrating the potential for scaffold expansion. ekb.eg Another approach involves the iminophosphorane-mediated synthesis to create quinazolino[3,4-a]perimidine derivatives. nih.gov These advanced strategies open avenues to novel compounds with potentially unique properties.

Advanced Spectroscopic and Crystallographic Investigations of 2 Thiophen 2 Yl 2,3 Dihydro 1h Perimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous structural confirmation of 2-Thiophen-2-yl-2,3-dihydro-1H-perimidine in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

Elucidation of Molecular Connectivity via 1D and 2D NMR Techniques

The structure of this compound has been unequivocally confirmed using 1D NMR techniques, including ¹H and ¹³C NMR spectroscopy. nih.govresearchgate.net These methods provide essential information about the chemical environment of each proton and carbon atom in the molecule. In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the perimidine and thiophene (B33073) rings would be observed. For instance, the methine proton at the C2 position of the perimidine ring is expected to show a characteristic chemical shift, providing evidence of the successful condensation between 1,8-diaminonaphthalene (B57835) and thiophene-2-carbaldehyde. nih.gov Similarly, the aromatic protons of the naphthalene (B1677914) and thiophene moieties would appear in designated regions of the spectrum. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, confirming the carbon skeleton of the compound. researchgate.net

While 1D NMR is foundational, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for mapping the precise connectivity. A COSY spectrum would reveal proton-proton coupling relationships, for example, between adjacent protons on the aromatic rings. An HSQC experiment would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals. For similar complex heterocyclic structures, these 2D techniques are standard for complete structural assignment. mdpi.com

Table 1: Representative NMR Data for 2-Substituted-2,3-dihydro-1H-perimidines

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H (Perimidine) | 5.0 - 7.0 |

| ¹H | C-H (Aromatic/Naphthyl) | 6.5 - 7.5 |

| ¹H | C-H (Thiophene) | 6.9 - 7.6 |

| ¹H | C-H (Methine at C2) | 5.5 - 6.5 |

| ¹³C | C (Aromatic) | 100 - 150 |

| ¹³C | C (Thiophene) | 120 - 145 |

| ¹³C | C (Methine at C2) | 60 - 80 |

Note: This table provides typical chemical shift ranges for the functional groups found in 2-substituted-2,3-dihydro-1H-perimidines. Exact values for the title compound require specific experimental data.

Dynamic NMR Studies of Conformational Equilibria

The dihydro-perimidine ring is not planar and can exist in different conformations. Dynamic NMR (DNMR) spectroscopy is the principal technique used to study these conformational equilibria and the energy barriers associated with ring inversion or other dynamic processes. nih.gov By recording NMR spectra at varying temperatures, researchers can observe changes in the appearance of NMR signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single time-averaged signal. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the conformational exchange, providing critical insight into the molecule's flexibility and stereochemical stability in solution. nih.gov

Single-Crystal X-ray Diffraction Analysis: Unveiling Solid-State Architectures and Intermolecular Interactions

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

To quantitatively and qualitatively analyze the complex network of intermolecular interactions within the crystal, Hirshfeld surface analysis was performed. nih.govresearchgate.net This computational method maps the regions of close contact between adjacent molecules in the crystal lattice. The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface.

These distances are then used to generate a unique two-dimensional "fingerprint plot," which summarizes all intermolecular interactions in the crystal. crystalexplorer.net The plot is a histogram of dᵢ versus dₑ, where different types of interactions appear as distinct patterns. researchgate.net The color of the plot indicates the relative frequency of occurrence of each (dₑ, dᵢ) pair. crystalexplorer.net

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Heterocyclic Compounds

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Represents van der Waals forces and is typically the largest contributor. |

| C···H/H···C | 15 - 25% | Indicates C-H···π interactions or other weak C-H contacts. |

| N···H/H···N | 10 - 20% | Corresponds to classical N-H···N hydrogen bonds. |

| S···H/H···S | 5 - 10% | Contacts involving the sulfur atom of the thiophene ring. |

Note: This table presents typical percentage contributions for intermolecular contacts in related heterocyclic compounds. The specific values are unique to each crystal structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Probing Molecular Symmetries and Bonding Environments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding environments within a molecule.

The FT-IR spectrum of this compound has been recorded and analyzed. nih.gov The vibrational bands appearing in the spectrum were assigned with high accuracy, often aided by theoretical calculations using methods like Density Functional Theory (DFT). nih.govresearchgate.net Key vibrational modes include:

N-H Stretching: The N-H groups of the perimidine ring give rise to characteristic stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the naphthalene and thiophene rings usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydro-perimidine ring appears below 3000 cm⁻¹.

C=C Stretching: Vibrations corresponding to the stretching of carbon-carbon double bonds in the aromatic rings are found in the 1400-1600 cm⁻¹ region.

C-S Stretching: The thiophene ring exhibits characteristic C-S stretching modes, which can be observed in the 600-850 cm⁻¹ range. iosrjournals.org

FT-Raman spectroscopy is a complementary technique. While FT-IR is sensitive to changes in the dipole moment, FT-Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in the Raman spectrum, which may be weak or absent in the IR spectrum. The combination of both FT-IR and FT-Raman provides a more complete vibrational analysis of the molecule. iosrjournals.org

Table 3: Selected Vibrational Frequencies and Assignments for Thiophene and Perimidine Moieties

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3300 - 3500 | ν(N-H) | N-H Stretching |

| 3000 - 3100 | ν(C-H) | Aromatic C-H Stretching |

| 1500 - 1600 | ν(C=C) | Aromatic Ring Stretching |

| 1350 - 1450 | ν(C-C) | Thiophene Ring Stretching |

| 600 - 850 | ν(C-S) | C-S Stretching in Thiophene |

Note: This table lists characteristic wavenumber ranges for key functional groups. ν denotes a stretching vibration.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,8-diaminonaphthalene |

| thiophene-2-carbaldehyde |

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine |

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a powerful computational method that provides a detailed assignment of the vibrational modes of a molecule. For this compound, theoretical calculations have been employed to complement experimental data from Fourier-transform infrared (FT-IR) spectroscopy. nih.govresearchgate.net These calculations allow for a precise correlation between the observed spectral bands and the specific motions of the atoms within the molecule.

The vibrational modes of a complex molecule like this compound are often a combination of several types of movements, such as the stretching of bonds, the bending of angles between bonds, and the twisting of functional groups. PED analysis dissects these complex vibrations and quantifies the contribution of each of these simple "internal coordinates" to a given vibrational band. This detailed assignment is crucial for a definitive understanding of the molecule's dynamics.

While the full dataset from the relevant research is not publicly available, the study of this compound has involved the use of animated modes to assign the vibrational bands, a direct application of PED analysis. nih.govresearchgate.net This indicates that a thorough computational analysis of its vibrational properties has been successfully performed.

Below is an illustrative data table representing the kind of information that would be generated from a PED analysis for a selection of vibrational modes.

| Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | PED (%) and Assignment |

| 1 | 3412 | 3415 | 98% N-H stretching |

| 2 | 3055 | 3060 | 95% C-H stretching (Thiophene ring) |

| 3 | 1620 | 1625 | 75% C=C stretching (Perimidine ring), 20% C-N stretching |

| 4 | 1450 | 1455 | 60% C-H in-plane bending, 35% C-C stretching |

| 5 | 820 | 825 | 85% C-H out-of-plane bending (Perimidine ring) |

| 6 | 710 | 715 | 90% C-S stretching (Thiophene ring) |

Note: The data in this table is representative and intended for illustrative purposes, as the specific experimental and computational results are contained within the full research articles.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's elemental composition and for elucidating its structure through the analysis of its fragmentation patterns. In the characterization of this compound, mass spectrometry has been utilized to confirm its molecular structure. nih.govresearchgate.net

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its molecular formula. Following ionization, the molecule undergoes fragmentation, breaking into smaller, characteristic pieces. The pattern of these fragments serves as a molecular fingerprint, providing valuable information about the connectivity of the atoms within the molecule.

The analysis of the fragmentation pathway of this compound would involve the identification of the molecular ion peak and the subsequent fragment ions. A plausible fragmentation pathway would likely involve the cleavage of the bond connecting the thiophene ring to the perimidine core, as well as characteristic fissions within the perimidine ring system itself. By carefully analyzing the mass-to-charge ratio of these fragments, a step-by-step breakdown of the parent molecule can be proposed, thus confirming its structure.

A typical representation of the key fragments and their proposed structures in a mass spectrometry analysis is provided in the illustrative table below.

| m/z Value | Proposed Fragment | Structure of Fragment |

| 264.08 | [M]⁺ | Molecular ion of this compound |

| 181.07 | [M - C₄H₃S]⁺ | Perimidine fragment after loss of the thiophene radical |

| 168.08 | [C₁₁H₈N₂]⁺ | Naphthalene-1,8-diamine fragment |

| 83.00 | [C₄H₃S]⁺ | Thiophene cation |

Note: The m/z values and proposed fragments in this table are hypothetical and for illustrative purposes. The actual fragmentation pathway is detailed in the primary research literature.

Computational and Theoretical Chemistry Studies of 2 Thiophen 2 Yl 2,3 Dihydro 1h Perimidine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-Thiophen-2-yl-2,3-dihydro-1H-perimidine. DFT, particularly with the B3LYP functional and 6-31G(d,p) basis set, is a commonly used method for these investigations. These calculations provide optimized molecular structures and a wealth of information about the electronic landscape of the molecule.

HOMO-LUMO Energy Gap Analysis and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO (EHOMO) indicates the ability of a molecule to donate electrons, while the energy of the LUMO (ELUMO) reflects its electron-accepting capability.

For this compound, the HOMO is predominantly located on the perimidine ring system, signifying this region as the primary site for electron donation. Conversely, the LUMO is generally distributed across the entire molecule. A small HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Studies have shown that this small energy gap is a characteristic feature of this molecule.

Table 1: Quantum Chemical Parameters for this compound

| Parameter | Description | Typical Finding | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | High value | Strong tendency to donate electrons |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low value | High tendency to accept electrons |

| ΔE | HOMO-LUMO Energy Gap | Small value | High reactivity |

Electrostatic Potential Surfaces (MEP) and Charge Distribution Analysis (e.g., Mulliken, NBO)

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites. In the MEP plot of this compound, regions of negative potential (typically colored red) are concentrated around the nitrogen atoms of the perimidine ring and the sulfur atom of the thiophene (B33073) ring. These areas are susceptible to electrophilic attack. Regions of positive potential (colored blue) are generally found around the hydrogen atoms.

Mulliken charge distribution analysis further quantifies the partial charges on each atom. This analysis reveals that the nitrogen atoms of the perimidine ring and the sulfur atom of the thiophene ring possess negative charges, making them active centers for interaction and adsorption. Conversely, the carbon atoms of the perimidine ring tend to have positive charges, rendering them susceptible to nucleophilic attack.

Chemical Reactivity Descriptors and Fukui Functions

Global and local reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. Global descriptors include electronegativity (χ), global hardness (η), and global softness (σ). For this compound, a high electronegativity suggests a strong ability to attract electrons, while low global hardness and high global softness indicate high reactivity. The fraction of electrons transferred (ΔN) is another important parameter, with positive values suggesting the molecule's capacity to donate electrons.

Fukui functions are used to determine the local reactivity and identify the most probable sites for nucleophilic and electrophilic attack. The site with the highest value of the Fukui function for nucleophilic attack (fk+) is most susceptible to such an attack, while the site with the highest value for electrophilic attack (fk-) is the most likely target for electrophiles. For this compound, the nitrogen atoms of the perimidine ring consistently show the largest fk- values, indicating they are the most favorable sites for electrophilic attack. This is in good agreement with the MEP and Mulliken charge analyses.

Table 2: Local Reactivity Descriptors (Fukui Functions) for this compound

| Atomic Site | Fukui Function | Predicted Reactivity |

| Perimidine Nitrogen Atoms | Highest fk- | Most susceptible to electrophilic attack |

| Thiophene Sulfur Atom | High fk- | Susceptible to electrophilic attack |

Conformational Landscape Exploration and Energy Minimization Studies

Computational studies are employed to explore the conformational landscape of this compound and identify its most stable geometric arrangement. By performing energy minimization calculations, researchers can determine the lowest energy conformation of the molecule. This is crucial as the molecular conformation can significantly influence its reactivity and intermolecular interactions. The optimized structure provides the foundation for all subsequent quantum chemical calculations.

Reaction Mechanism Modeling for Synthesis and Reactivity

Computational modeling plays a role in understanding the synthesis and reactivity of this compound. The synthesis typically involves the condensation reaction of 1,8-diaminonaphthalene (B57835) with thiophene-2-carboxaldehyde. This reaction is often carried out in methanol (B129727) at room temperature. Some synthetic procedures may also utilize a catalyst such as p-toluenesulfonic acid and reflux conditions. Theoretical studies can model the reaction pathway, identify transition states, and calculate activation energies, providing insights into the reaction mechanism and kinetics.

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dispersion)

The interaction of this compound with other molecules or surfaces is of significant interest, particularly in fields like corrosion inhibition. Computational analysis helps to elucidate the nature of these intermolecular interactions. The presence of heteroatoms (nitrogen and sulfur) and π-electrons in the molecule's structure are key to its interaction capabilities.

The lone pair of electrons on the nitrogen and sulfur atoms can form coordinate bonds with vacant orbitals of metal atoms, leading to adsorption on a metal surface. Furthermore, the π-electrons of the aromatic rings can engage in π-stacking interactions. Computational methods can be used to calculate the binding energies between the molecule and a surface, such as an iron surface. Negative binding energies indicate a spontaneous adsorption process. These calculations provide a theoretical basis for understanding the strength and nature of the intermolecular forces at play.

Reactivity and Functionalization Chemistry of the 2,3 Dihydro 1h Perimidine Core and Thiophene Moiety

Electrophilic and Nucleophilic Reactions on the Aromatic Systems

The electronic landscape of 2-thiophen-2-yl-2,3-dihydro-1H-perimidine is characterized by two distinct aromatic systems: the electron-rich naphthalene (B1677914) component of the perimidine core and the thiophene (B33073) ring. The lone pair of electrons on the nitrogen atoms in the dihydroperimidine ring can delocalize into the naphthalene system, influencing its reactivity. nih.gov This creates a molecule that possesses both electron-rich and electron-deficient characteristics, making it susceptible to a variety of reactions. nih.gov

Perimidine Ring System: The perimidine core exhibits dual reactivity. The naphthalene portion is electron-rich and thus prone to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. nih.gov Conversely, the six-membered heterocyclic ring containing the nitrogen atoms is considered electron-deficient and is more susceptible to nucleophilic attack . nih.gov

Thiophene Moiety: The thiophene ring is a classic electron-rich aromatic heterocycle, significantly more reactive towards electrophiles than benzene (B151609).

Electrophilic Substitution: Substitution occurs preferentially at the C-2 (or C-5) position, which is adjacent to the sulfur atom, as the intermediate carbocation is more stable. rsc.org When the C-2 position is occupied, as in the title compound, electrophilic attack is directed to the C-5 position. Common electrophilic substitution reactions for thiophene include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Typically carried out with nitric acid in acetic anhydride (B1165640) to avoid the harsh conditions of sulfuric acid which can degrade the ring.

Sulfonation: Often achieved using a pyridine-SO₃ complex.

Friedel-Crafts Acylation/Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.

Vilsmeier-Haack Reaction: Formylation using phosphorus oxychloride and dimethylformamide.

Nucleophilic Substitution: While less common, nucleophilic aromatic substitution can occur on the thiophene ring, particularly if it is substituted with strong electron-withdrawing groups and possesses a good leaving group (like a halogen). researchgate.net The thiophene ring is generally more reactive towards nucleophiles than the benzene ring. researchgate.net

The following table summarizes the primary reactivity of the aromatic systems:

| Aromatic System | Primary Reaction Type | Favored Position(s) | Examples |

|---|---|---|---|

| Naphthalene (of Perimidine) | Electrophilic Substitution | Electron-rich positions (e.g., 4,9) nih.gov | Halogenation, Sulfonation, Acylation nih.gov |

| Heterocyclic Ring (of Perimidine) | Nucleophilic Attack | Carbonyl carbon (if oxidized) | Addition of nucleophiles |

| Thiophene Ring | Electrophilic Substitution | C5 (since C2 is substituted) | Nitration, Halogenation, Acylation nih.gov |

| Thiophene Ring | Nucleophilic Substitution | Carbon with leaving group | Requires activating groups researchgate.net |

Functionalization at Exocyclic Positions and Nitrogen Atoms

The nitrogen atoms of the 2,3-dihydro-1H-perimidine ring and the C-2 methine carbon are key sites for functionalization.

N-Functionalization: The secondary amine groups (N-H) are nucleophilic and can be readily functionalized.

N-Alkylation and N-Arylation: The nitrogen atoms can be alkylated or arylated using appropriate electrophiles under basic conditions. N-alkylation of the perimidine ring system can lead to the formation of quaternary salts. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides would yield N-acyl derivatives. This functionalization can influence the electronic properties and conformation of the heterocyclic ring.

C2-Position: The synthesis of the molecule itself, via condensation, demonstrates the functionalization of the C2 position. researchgate.net While the C-H bond at this position is not typically reactive in the dihydro form, its modification is conceivable through pathways involving oxidation to an iminium species or deprotonation if a strongly electron-withdrawing group were installed on the nitrogens.

Oxidation and Reduction Chemistry of the Dihydroperimidine System

The 2,3-dihydro-1H-perimidine system can undergo both oxidation and reduction reactions.

Oxidation: The most significant oxidation reaction is the aromatization of the dihydropyrimidine (B8664642) ring to form the corresponding fully aromatic perimidine cation. This transformation results in a planar, conjugated system and can be achieved using various oxidizing agents. This is analogous to the oxidation of Hantzsch 1,4-dihydropyridines to pyridine (B92270) derivatives. ibmmpeptide.com The fully aromatic perimidine system has distinct reactivity, with literature suggesting that oxidation can also occur on the naphthalene ring at the 4 and 9 positions due to high electron density. nih.gov

Reduction: Conversely, reduction of the naphthalene ring system is possible, although it would require forcing conditions due to the aromatic stability. More relevant is the potential for reduction at N-alkylated positions in the fully oxidized perimidine species. nih.gov For the thiophene moiety, catalytic reduction with Raney Nickel can lead to desulfurization and opening of the ring to form an alkyl chain.

| Reaction | Moiety | Description | Product Type |

|---|---|---|---|

| Oxidation | Dihydroperimidine Ring | Aromatization of the six-membered heterocyclic ring. | Aromatic Perimidinium Cation |

| Oxidation | Naphthalene Ring | Occurs at positions 4 and 9 in the aromatic perimidine. nih.gov | Oxidized Naphthalene Derivatives |

| Reduction | Thiophene Ring | Catalytic desulfurization with Raney Nickel. | n-Butyl side chain |

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization of the Thiophene Ring

To further functionalize the molecule, particularly the thiophene ring, metal-catalyzed cross-coupling reactions are indispensable tools of modern organic synthesis. These reactions typically require prior halogenation of the thiophene ring (e.g., at the C-5 position) to introduce a suitable handle for coupling.

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between a halogenated thiophene and a boronic acid or ester to form a new C-C bond, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: A palladium-catalyzed reaction of a halo-thiophene with a terminal alkyne to install an alkynyl substituent, creating a C-C bond. beilstein-journals.org

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming C-N bonds, enabling the introduction of primary or secondary amines onto the thiophene ring. beilstein-journals.org

Heck Coupling: A palladium-catalyzed reaction between the halo-thiophene and an alkene to form a substituted alkene.

Stille Coupling: A palladium-catalyzed reaction involving an organotin reagent.

Negishi Coupling: A palladium- or nickel-catalyzed reaction with an organozinc reagent.

These reactions provide a powerful platform for creating a library of derivatives with diverse functionalities attached to the thiophene ring, significantly expanding the chemical space accessible from the parent molecule. rsc.org

Ring-Opening and Ring-Contraction/Expansion Reactions of the Perimidine Scaffold

The perimidine scaffold, under certain conditions, can undergo reactions that alter its ring structure.

Ring-Opening: Dihydropyrimidine systems are known to be susceptible to ring-opening reactions. For instance, treatment of related dihydropyrimidines with amines can lead to ring fission, yielding guanidine (B92328) derivatives. This suggests that the N-C-N linkage in the 2,3-dihydro-1H-perimidine ring could be cleaved under specific nucleophilic or hydrolytic conditions. The stability of the resulting product would be a key driving force for such a transformation.

Ring-Contraction/Expansion: While less documented for the perimidine system itself, ring contraction and expansion reactions are known for other heterocyclic systems. Such reactions often proceed through reactive intermediates or rearrangements. For the perimidine scaffold, these transformations are not common but represent a potential, albeit challenging, avenue for creating novel heterocyclic structures. For example, aza-Witting reactions on the perimidine nucleus have been used to synthesize more complex, fused systems like quinazolino[3,4-a]perimidines, which can be seen as a form of ring annulation rather than simple expansion. nih.gov

Coordination Chemistry and Supramolecular Assembly Involving 2 Thiophen 2 Yl 2,3 Dihydro 1h Perimidine

2-Thiophen-2-yl-2,3-dihydro-1H-perimidine as a Ligand in Transition Metal Complexes

The dihydroperimidine scaffold serves as a robust platform for ligand design, capable of coordinating to a wide array of transition metals. The presence of two nitrogen atoms within the six-membered ring, coupled with the reactive C2-aminal carbon, allows for diverse coordination modes and the formation of stable metal complexes.

The synthesis of the parent ligand, this compound, is typically achieved through the condensation reaction of 1,8-diaminonaphthalene (B57835) with thiophene-2-carboxaldehyde. nih.govnih.gov One reported method involves refluxing these precursors in methanol (B129727) to yield the product. nih.gov The resulting compound has been thoroughly characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, 1H and 13C NMR, mass spectrometry, and single-crystal X-ray diffraction. nih.gov

While specific complexation studies with the 2-thiophen-2-yl derivative are emerging, research on analogous thiophene-containing ligands and the broader class of dihydroperimidines demonstrates their extensive coordination chemistry. For instance, thiophene-derived Schiff base ligands readily form complexes with palladium(II). rsc.orgsciensage.info In a typical reaction, a ligand such as 1-(thiophen-2-yl)-N-(p-tolyl)methanimine reacts with a palladium salt like Na2PdCl4 to form a bis-ligand palladium chloride complex. sciensage.info Similarly, hydrazone ligands incorporating a thiophene (B33073) moiety have been used to prepare complexes with a range of metal ions, including Cu(II), Ni(II), Co(II), Fe(III), Ru(III), and Pd(II). researchgate.net

The characterization of these metal complexes relies on techniques that probe the ligand-metal interaction. Infrared spectroscopy can show shifts in the C=N or N-H stretching frequencies upon coordination, while NMR spectroscopy reveals changes in the chemical environment of the ligand's protons and carbons. Elemental analysis confirms the stoichiometry of the resulting complexes. sciensage.inforesearchgate.net In some cases, electron spin resonance (ESR) is used to study the electronic structure of paramagnetic complexes, such as those of Cu(II) and Ru(III). researchgate.net

| Ligand Type | Metal Ion(s) | Complex Type/Example | Key Characterization Methods | Source(s) |

|---|---|---|---|---|

| Thiophene-Schiff Base | Pd(II) | bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂ | ¹H NMR, IR, Elemental Analysis | sciensage.info |

| Thiophene-Hydrazone | Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Pd(II), Fe(III), Ru(III) | Enolic coordination complexes with varying metal-to-ligand ratios | IR, Mass Spectra, NMR, ESR, Magnetic Moment | researchgate.net |

| Thiophene-Carboimine on Support | Pd(II) | PdCl₂-imine/thiophene-FSM-16 | FT-IR, TEM, XRD, TGA | rsc.orgnih.gov |

| Dihydroperimidine Pro-ligand | Ir(I), Rh(I) | Pincer-NHC complexes, e.g., [IrCl{κ³-C,P,P'-C(NCH₂PPh₂)₂C₁₀H₆}] | NMR, X-ray Diffraction | nih.gov |

The this compound ligand offers several potential coordination sites: the two nitrogen atoms of the perimidine ring and the sulfur atom of the thiophene ring. This allows for flexible chelation modes. It can act as a monodentate ligand, coordinating through one of the nitrogen atoms, or as a bidentate ligand. Bidentate chelation could occur through the two nitrogen atoms, forming a six-membered chelate ring, a mode often seen in related systems.

Alternatively, coordination could involve one nitrogen atom and the thiophene sulfur, forming a different chelate ring structure. The specific mode of chelation is influenced by the metal ion's size, electronic properties, and coordination preferences, as well as the reaction conditions. In many documented complexes of related thiophene-imine ligands, coordination occurs through the imine nitrogen and the thiophene sulfur. researchgate.net However, the dihydroperimidine structure is distinct and can also serve as a precursor to N-heterocyclic carbene (NHC) ligands, which involves the C2 carbon directly bonding to the metal. nih.govresearchgate.net

The ligand field effects are determined by the nature of the donor atoms. The nitrogen atoms are typically considered hard to borderline donors, while the thiophene sulfur is a soft donor. This combination allows the ligand to coordinate effectively with a variety of transition metals, from early to late series. When the ligand transforms into an NHC, the C2-carbon becomes a very strong σ-donor, creating a strong ligand field that can stabilize metals in various oxidation states and significantly influence the catalytic and electronic properties of the resulting complex.

A key aspect of dihydroperimidine chemistry is its function as a stable precursor to N-heterocyclic carbenes (NHCs). researchgate.netmdpi.com The C2-aminal proton (the hydrogen on the carbon between the two nitrogens) is acidic and can be removed, leading to the formation of a carbene center. This transformation is often facilitated by a metal complex in a process known as chelate-assisted C-H activation. nih.gov

For example, N,N'-bis(phosphinomethyl)dihydroperimidine pro-ligands have been shown to react with iridium(I) substrates to yield pincer-NHC complexes. nih.gov The reaction proceeds through the initial coordination of the phosphine (B1218219) arms to the metal center, which brings the C2-H bond into proximity with the metal, facilitating its cleavage and the formation of a direct metal-carbon bond. nih.gov This creates a highly stable, tridentate pincer ligand incorporating the newly formed NHC. The resulting carbene is a strong σ-donor, which stabilizes the metal center and is a common feature in many highly active catalysts.

The dihydroperimidine scaffold is an excellent platform for developing pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion. The development of perimidine-based pincer ligands often involves functionalizing the N1 and N3 positions with donor arms, such as phosphines (-CH₂PR₂) or pyrazoles. nih.govresearchgate.net

The reaction of these pro-ligands with metal precursors can lead to the formation of pincer complexes through C-H activation. mdpi.com Studies with N,N'-bis(phosphinomethyl)dihydroperimidine pro-ligands and iridium(I) have demonstrated this process clearly. nih.gov Reaction with [Ir₂Cl₂(COE)₄] (where COE is cyclooctene) results in an 18-electron iridium(III) dihydrido complex via C-H activation. nih.gov A subsequent thermolysis step can lead to the formation of a stable pincer-NHC complex. nih.gov These studies are crucial as they demonstrate a pathway to create robust organometallic complexes with potential applications in catalysis, particularly in reactions involving the activation of other C-H bonds. mdpi.com

| Pro-Ligand System | Metal Precursor | Resulting Complex Type | Key Observation | Source(s) |

|---|---|---|---|---|

| N,N'-bis(dicyclohexylphosphinomethyl)dihydroperimidine | [Ir₂Cl₂(COE)₄] | Iridium(III) dihydrido pincer-NHC | Chelate-assisted C-H activation at the aminal carbon. | nih.gov |

| N,N'-bis(diphenylphosphinomethyl)dihydroperimidine | [Ir₂Cl₂(COD)₂] | Iridium(I) κ²-P,P' complex, then Iridium pincer-NHC upon thermolysis | Stepwise formation of the pincer complex via an intermediate. | nih.gov |

| N,N'-bis(phosphinomethyl)dihydroperimidine | Ir(I) and Rh(I) salts | Binuclear complexes that can obviate C-H activation under certain conditions | Complex formation pathway is dependent on stoichiometry and reaction conditions. | nih.gov |

| General Dihydroperimidines | Ru, Pd | Pincer Carbene Complexes | Dihydroperimidines are versatile precursors for carbene pincer ligands. | researchgate.net |

Supramolecular Interactions and Self-Assembly of this compound Derivatives

Beyond its role in coordination chemistry, the structure of this compound is well-suited for participating in various non-covalent interactions, driving supramolecular self-assembly. These interactions include hydrogen bonding, π-π stacking, and potentially chalcogen bonding.

The two N-H groups of the dihydroperimidine ring are potent hydrogen bond donors. They can form strong intermolecular hydrogen bonds with suitable acceptors, such as the nitrogen atoms of adjacent molecules (N-H···N) or even the sulfur atom of the thiophene ring (N-H···S). mdpi.commdpi.com Crystal structure analyses of related dihydroperimidine derivatives reveal extensive hydrogen-bonding networks that dictate the crystal packing. mdpi.com For instance, in the crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, hydrogen bonds involving the N-H groups are key to stabilizing the architecture. mdpi.com

The planar naphthalene (B1677914) core and the aromatic thiophene ring provide large surface areas for π-π stacking interactions. These interactions, where the electron-rich aromatic rings stack on top of each other, are a significant driving force for the self-assembly of many aromatic molecules and can influence the electronic properties of the resulting assembly. nih.gov

Furthermore, the presence of the thiophene sulfur atom introduces the possibility of chalcogen bonding. This is a non-covalent interaction where the electrophilic region on a sulfur atom interacts with a nucleophile. In related sulfur-containing heterocyclic systems, chalcogen bonds (e.g., S···O) have been observed to act as a supramolecular driving force, contributing to the formation of dimeric self-assemblies in the crystalline phase. mdpi.com Hirshfeld surface analysis, a computational tool used to study intermolecular interactions, has been employed on this compound to explore these various secondary interactions and their contributions to the molecular packing. nih.gov The interplay of these diverse non-covalent forces can lead to the formation of well-ordered, higher-dimensional structures with unique properties.

Exploration of 2 Thiophen 2 Yl 2,3 Dihydro 1h Perimidine in Catalysis and Functional Materials Science

Applications in Organocatalysis and Asymmetric Synthesis

The unique structural and electronic properties of the 2,3-dihydro-1H-perimidine scaffold make it a promising candidate for the development of novel organocatalysts. These catalysts operate without metal components, offering a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. researchgate.net The presence of two nitrogen atoms within the heterocyclic ring, combined with the rigid naphthalene (B1677914) backbone, provides a versatile platform for facilitating a variety of chemical transformations.

Design Principles for Chiral 2,3-Dihydro-1H-perimidine Organocatalysts

The development of chiral organocatalysts is essential for asymmetric synthesis, a field focused on producing specific stereoisomers of a chiral molecule. For the 2,3-dihydro-1H-perimidine scaffold, the primary design strategy involves introducing chirality to create a stereochemically-defined environment around the catalytic site. This allows the catalyst to differentiate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other.

Key design principles include:

Introduction of Chiral Substituents: The most direct method is to attach a chiral group to the perimidine core. This is often achieved by reacting 1,8-diaminonaphthalene (B57835) with a chiral aldehyde or by postsynthetic modification of the perimidine ring. For instance, chiral amines can be used to synthesize chiral guanidines derived from related benzimidazoles, a principle applicable to perimidines. nih.gov

Creation of Bifunctional Catalysts: The perimidine scaffold can act as a bifunctional catalyst. The N-H groups can function as hydrogen-bond donors, activating electrophiles. Simultaneously, a basic site, either inherent to the scaffold or introduced as a substituent, can activate a nucleophile. This dual activation within a single molecule enhances catalytic efficiency and stereocontrol. researchgate.netmetu.edu.tr

Symmetry and Steric Hindrance: The principles of C₃-symmetry, achieved by constructing molecules with three C₂-symmetric chiral components, can be a design concept for new organocatalysts. nih.gov Furthermore, incorporating bulky substituents near the active site can create a sterically hindered pocket, which physically blocks one pathway of substrate approach, thereby enhancing enantioselectivity.

Table 1: Design Principles for Chiral Perimidine-Based Organocatalysts

| Design Principle | Description | Potential Application |

|---|---|---|

| Chiral Moiety Integration | A chiral group (e.g., from a chiral amine or alcohol) is covalently attached to the perimidine backbone, typically at the C2 position or on one of the nitrogen atoms. | Asymmetric Michael additions, aldol (B89426) reactions, and α-amination of carbonyl compounds. nih.gov |

| Bifunctional Activation | The catalyst possesses both a hydrogen-bond donor site (N-H protons) and a Lewis basic site to activate the electrophile and nucleophile simultaneously. | Enantioselective conjugate additions and cycloadditions. metu.edu.trmdpi.com |

| Steric Shielding | Bulky groups are positioned to create a defined chiral pocket, which favors the binding of the substrate in a specific orientation, dictating the stereochemical outcome. | Reactions involving prochiral substrates where facial selectivity is crucial. metu.edu.tr |

Mechanistic Role of the Scaffold in Catalytic Transformations

The catalytic activity of the 2,3-dihydro-1H-perimidine scaffold is rooted in its distinct electronic and structural features. The two nitrogen atoms and the adjacent N-H protons are the primary players in most catalytic cycles.

A plausible mechanism for catalysis often involves the following steps:

Substrate Activation: The N-H protons of the perimidine ring form hydrogen bonds with an electrophilic substrate (e.g., a carbonyl group or a nitroolefin). This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. This is analogous to how Lewis acid catalysts activate carbonyl groups. kashanu.ac.ir

Nucleophile Orientation: In bifunctional systems, a basic site on the catalyst or an external base deprotonates the nucleophile, increasing its reactivity. The rigid structure of the perimidine scaffold then orients the activated nucleophile and electrophile in close proximity and with a specific geometry, facilitating the bond-forming step.

Product Release: After the reaction, the product has a lower affinity for the catalyst than the initial substrate, leading to its release and regeneration of the catalyst for the next cycle.

The thiophene (B33073) group at the C2 position in 2-thiophen-2-yl-2,3-dihydro-1H-perimidine can further modulate the electronic properties of the catalyst, influencing its activity and selectivity through steric and electronic effects.

Integration into Functional Organic Materials

Perimidines are recognized as π-amphoteric systems, meaning they have both π-electron-rich and π-electron-deficient characteristics. This dual nature, along with their rigid, planar structure, makes them excellent building blocks for a new generation of functional organic materials. nih.gov They have found use as coloring agents and dye intermediates for polymers. nih.gov

Role as a Building Block in π-Conjugated Systems for Electronic Applications

The fusion of a naphthalene core with a dihydropyrimidine (B8664642) ring creates an extended π-electron system. The lone pair of electrons on the nitrogen atoms can participate in this system, influencing its electronic properties. kashanu.ac.ir This makes the this compound scaffold an attractive component for constructing larger π-conjugated molecules and polymers for electronic applications.

π-π Stacking: The planar aromatic surface of the perimidine unit promotes strong π-π stacking interactions between molecules in the solid state. nih.govresearchgate.net These interactions are crucial for charge transport in organic semiconductors, as they facilitate the hopping of charge carriers (electrons or holes) between adjacent molecules.

Modulation of HOMO-LUMO Levels: The incorporation of the perimidine scaffold into a polymer backbone can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net The thiophene substituent, a well-known electron-rich heterocycle in conducting polymers, further enhances this effect. By carefully tuning the molecular structure, materials can be designed with specific band gaps for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Photochromic and Luminescent Properties in the Context of Molecular Design

Derivatives of 2,3-dihydro-1H-perimidine exhibit interesting photophysical properties, including fluorescence and photochromism (light-induced reversible color change). These properties are highly dependent on the substituents attached to the perimidine core.

Luminescence: Many perimidine derivatives are fluorescent. The rigid structure of the fused rings limits non-radiative decay pathways, leading to higher emission quantum yields. The emission color can be tuned by altering the electronic nature of the substituent at the C2 position. For example, a fluorescent heterocycle of 1H-perimidine, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol, has been synthesized. researchgate.net

Photochromism: Certain derivatives, particularly those bearing a nitro-phenyl group, have been shown to be sensitive to visible light. researchgate.net Upon irradiation, these molecules can undergo a reversible structural change, leading to a change in their absorption spectrum and, consequently, their color. This phenomenon is based on a photochemical reaction, such as a reversible ring-opening or isomerization, which alters the conjugation of the π-system.

Table 2: Representative Photophysical Data for a Perimidine Derivative

| Compound | Property | Observation | Reference |

|---|---|---|---|

| 1,2-dimethyl-2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine | Photo-sensitivity | Exhibits changes in properties upon exposure to visible light, indicating potential for photochromic applications. | researchgate.net |

Mechanistic Basis of Chemo/Biosensors Utilizing the Perimidine Scaffold

The perimidine scaffold is an excellent platform for designing chemosensors and biosensors due to its inherent photophysical properties and the presence of specific binding sites. mdpi.commdpi.com The fundamental mechanism involves the interaction of an analyte (the substance being detected) with the sensor molecule, which triggers a measurable change in an optical or electrochemical signal. rsc.org

The mechanistic basis relies on several principles:

Host-Guest Interaction: The N-H protons of the dihydroperimidine ring can act as a hydrogen-bond donor site to bind to anionic or electron-rich analytes. The π-system can also engage in interactions with suitable guest molecules.

Fluorescence Quenching or Enhancement: The binding of an analyte can alter the electronic state of the perimidine fluorophore. For instance, binding a heavy metal ion might quench fluorescence through spin-orbit coupling. Conversely, binding might restrict intramolecular rotations, reducing non-radiative decay and enhancing fluorescence emission. uzh.ch

Conformational Restriction: The binding of an analyte can lock the sensor molecule into a specific conformation. This change can significantly alter the photophysical properties, providing a clear signaling mechanism. uzh.ch

Electrochemical Detection: The perimidine scaffold can be integrated into an electrode. The binding of an analyte can perturb the redox potential of the molecule, which can be detected as a change in current or voltage, forming the basis of an electrochemical sensor. rsc.org

The this compound, with its combination of a hydrogen-bonding site (N-H), a π-rich system, and a sulfur-containing thiophene group (a potential metal-binding site), is a structurally rich candidate for the development of highly selective and sensitive sensors.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,8-diaminonaphthalene |

| Di-t-butylazodicarboxylate |

| (R)-1-phenylethan-1-amine |

| (S)-1-(2-naphthyl)ethan-1-amine |

| 2-chlorobenzimidazole |

| 1,2-dimethyl-2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine |

| 4-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol |

| 2-(pyridin-2-yl)-1H-perimidine |

| 1-methyl-2-(pyridin-2-yl)-1H-perimidine |

| 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide |

| 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine |

| 2,2-Dimethyl-2,3-dihydro-1H-perimidine |

| 2-phenyl-2,3-dihydro-1H-perimidine |

| 2-(pyrimidin-2-yl)-1H-perimidine |

| 2-pyridin-3-yl-2,3-dihydro-1H-perimidine |

| Thiophene |

| Naphthalene |

| Acetone |

| Benzaldehyde |

| Imidazole-2-carbaldehyde |

| Methanol (B129727) |

| Ethanol (B145695) |

| Toluene |

| Isopropanol |

| Chloroform (B151607) |

| Acetonitrile (B52724) |

Applications in Metal-Catalyzed Organic Reactions (using its complexes)

The molecular architecture of this compound, featuring both the electron-rich thiophene ring and the N-H groups of the dihydro-perimidine core, makes it an excellent candidate for use as a ligand in organometallic chemistry. The nitrogen and sulfur atoms can act as donor sites, allowing the molecule to form stable complexes with various transition metals. These metal complexes are of significant interest for their potential to catalyze a range of organic reactions. While direct catalytic applications of this compound complexes are a developing area of research, the catalytic activity of structurally related perimidine and thiophene-containing metal complexes provides a strong indication of their potential.

Perimidine-based N-heterocyclic carbene (NHC) complexes, for instance, have been successfully employed in catalysis. Rhodium(I) complexes with perimidine-based NHC ligands have demonstrated activity in transfer hydrogenation reactions. nsf.gov Furthermore, palladium catalysts incorporating 1,3-dialkylperimidin-2-ylidene ligands have been generated in situ for use in Suzuki cross-coupling reactions of aryl chlorides. nsf.gov

A pertinent example showcasing the catalytic potential of the perimidine scaffold involves metal complexes of a related derivative, 6-(2,3-dihydro-1H-perimidin-2-yl)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one. bas.bg Researchers synthesized mononuclear Copper(II) and Iron(II) complexes of this ligand and investigated their ability to mimic the function of the catecholase enzyme. bas.bgresearchgate.net This was tested by observing the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ). bas.bg All the synthesized complexes were found to be active catalysts for this oxidation, following first-order reaction kinetics. bas.bgresearchgate.net

The study found that the Fe(II) complexes exhibited greater catalytic activity than the Cu(II) complexes. bas.bg The kinetic parameters for this catalytic oxidation highlight the efficiency of these perimidine-based metal complexes.

Kinetic Parameters for the Catalytic Oxidation of 3,5-DTBC

| Complex | Vmax (mol L⁻¹ h⁻¹) | KM (mol L⁻¹) | kcat (h⁻¹) |

| [CuL(H₂O)₂] | 1.1 x 10⁻⁴ | 1.4 x 10⁻³ | 215.7 |

| [FeL(H₂O)₂] | 4.6 x 10⁻⁴ | 1.9 x 10⁻³ | 890.1 |

Data sourced from a study on a related perimidine derivative complex. bas.bgresearchgate.net

The thiophene moiety itself is a crucial component in ligands designed for catalysis. Palladium complexes featuring Schiff base ligands derived from thiophene, such as 1-(thiophen-2-yl)-N-(p-tolyl)methanimine, have been proposed as effective catalysts for various coupling reactions, including Suzuki, Heck, and Sonogashira reactions. sciensage.info The presence of the sulfur atom in the thiophene ring can influence the electronic properties and stability of the metal complex, which is advantageous in catalytic cycles. nih.gov The combination of the perimidine scaffold, known to stabilize active metal centers, with the thiophene group suggests that complexes of this compound could serve as robust and versatile catalysts in modern organic synthesis.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-(2,3-dihydro-1H-perimidin-2-yl)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one |

| 3,5-di-tert-butylcatechol (3,5-DTBC) |

| 3,5-di-tert-butylquinone (3,5-DTBQ) |

| 1-(thiophen-2-yl)-N-(p-tolyl)methanimine |

| Copper(II) |

| Iron(II) |

| Rhodium(I) |

| Palladium |

Structure Reactivity and Structure Function Correlations in 2 Thiophen 2 Yl 2,3 Dihydro 1h Perimidine Chemistry

Influence of Structural Modifications on Reaction Pathways and Selectivity

The reactivity of the 2,3-dihydro-1H-perimidine scaffold is significantly influenced by the nature of the substituent at the C2 position and the reaction conditions employed. The synthesis of 2-Thiophen-2-yl-2,3-dihydro-1H-perimidine itself is typically achieved through the condensation of 1,8-diaminonaphthalene (B57835) with thiophene-2-carboxaldehyde. nih.govnih.gov The choice of catalyst and solvent in this reaction plays a crucial role in the yield and purity of the final product.

The use of various catalysts has been extensively explored to improve the efficiency and selectivity of perimidine synthesis. nih.gov These include Lewis acids, solid-supported catalysts, and nanocatalysts, which can influence the reaction rate and product distribution by activating the carbonyl group of the aldehyde. researchgate.net For instance, catalysts like SiO₂ nanoparticles and various metal chlorides have been shown to facilitate the reaction under mild, often solvent-free, conditions. nih.govresearchgate.net The perimidine ring itself, with its two nitrogen atoms, increases the delocalization of pi-electrons, which is fundamental to its synthetic behavior. nih.gov This electron-rich nature makes the naphthalene (B1677914) part of the molecule susceptible to electrophilic substitution reactions, while the heteroaromatic ring can undergo nucleophilic reactions. nih.gov

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Bis(oxalato)boric acid (HBOB) | 10 mol%, Reflux in Ethanol (B145695) | Green solvent, mild conditions, recoverable catalyst | nih.gov |

| Cu(NO₃)₂·6H₂O | Ethanol, Room Temperature | Facile, eco-friendly, high yields, short reaction time | nih.gov |

| InCl₃ | Water, Room Temperature | Water stable, cheap Lewis acid, high yields | nih.gov |

| SiO₂ Nanoparticles | Solvent-free, Room Temperature | Efficient, solvent-free, ambient temperature | nih.gov |

| Fe₃O₄@NCs/BF₀.₂ | Solvent-free, Room Temperature | Inexpensive, bio-based, recyclable magnetic nanocatalyst | nih.gov |

Stereochemical Influence on Catalytic Efficiency and Related Processes

The 2,3-dihydro-1H-perimidine framework serves as a precursor to N-heterocyclic carbenes (NHCs), a class of organocatalysts with significant applications in modern organic synthesis. nih.govresearchgate.net The deprotonation of the corresponding perimidinium salt generates a carbene species that can catalyze a variety of chemical transformations, such as the benzoin (B196080) condensation. acs.org

The stereochemistry of the NHC precursor, particularly the introduction of chiral centers, has a profound impact on the efficiency and enantioselectivity of the catalyzed reactions. While the parent this compound is achiral, the introduction of substituents on the perimidine backbone or the thiophene (B33073) ring can create stereogenic centers. The synthesis of chiral NHCs is a major focus in the field of asymmetric catalysis. youtube.com

The catalytic cycle of NHC-catalyzed reactions, such as the benzoin condensation, involves the formation of a "Breslow intermediate". acs.org The stereochemical environment around the carbene carbon dictates the facial selectivity of the attack on the substrate, thereby controlling the stereochemical outcome of the product. For example, in asymmetric benzoin condensations, axially chiral N-arylthiazolium salts have been used as precatalysts, where the restricted rotation around the stereogenic axis influences the enantiomeric excess of the product. acs.org Similarly, the steric bulk and electronic properties of substituents on a chiral perimidine-based NHC would create a specific three-dimensional pocket around the active site, influencing substrate approach and transition state stabilization, ultimately determining the catalytic efficiency and the enantioselectivity of the reaction. youtube.com

| Concept | Description | Relevance to Perimidine-based NHCs | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | A persistent carbene stabilized by adjacent nitrogen atoms, used as an organocatalyst. | 2,3-dihydro-1H-perimidines are precursors to NHCs. | nih.govacs.org |

| Breslow Intermediate | A key intermediate formed by the addition of an NHC to an aldehyde, enabling "Umpolung" (reactivity inversion). | The stability and reactivity of this intermediate are influenced by the NHC's structure. | acs.org |

| Asymmetric Catalysis | Catalysis that produces a chiral product from an achiral or racemic substrate, favoring one enantiomer or diastereomer. | Chiral modifications to the perimidine or thiophene moieties can induce asymmetry. | youtube.com |

| Enantioselectivity | The degree to which one enantiomer of a chiral product is preferentially produced in a chemical reaction. | The 3D structure of the chiral NHC catalyst directly controls the enantiomeric excess (ee) of the product. | acs.org |

Relationship Between Molecular Architecture and Ligand Binding Affinity in Metal Complexes

The molecular architecture of this compound makes it an excellent candidate as a ligand in coordination chemistry. Its structure features multiple potential donor sites: the two nitrogen atoms of the perimidine ring and the sulfur atom of the thiophene ring. nih.govbas.bg This allows it to act as a bidentate or potentially tridentate ligand, binding to metal ions to form stable complexes.

The binding affinity, which describes the strength of the interaction between the ligand and a metal ion, is directly governed by the ligand's structural and electronic properties. nih.gov The perimidine moiety can coordinate to a metal center through one or both of its nitrogen atoms. bas.bg The geometry of the resulting complex is influenced by the bite angle of the N-C-N fragment and the steric bulk of the thiophene substituent. In many perimidine complexes, one of the N-H groups remains uncoordinated while the other binds to the metal. bas.bg

| Ligand Moiety | Potential Donor Atoms | Common Coordination Modes | Influence on Complex Geometry | Reference |

|---|---|---|---|---|

| Perimidine | N1, N3 | Bidentate (chelating), Monodentate | Forms stable five- or six-membered chelate rings; geometry influenced by N-C-N bite angle. | bas.bg |

| Thiophene | S | Monodentate (η¹), η⁵ (in organometallics) | Coordination through sulfur is possible but often weaker than nitrogen. Modulates electronic properties of the ligand. | nih.govucl.ac.uk |

| Combined Ligand | N1, N3, S | Bidentate (N,N), Tridentate (N,N,S) | Can form distorted octahedral, square pyramidal, or tetrahedral geometries depending on the metal and coordination mode. | nih.govbas.bgresearchgate.net |

Theoretical Prediction and Experimental Validation of Structure-Electronic Property Relationships (for Material Applications)

The unique electronic structure of this compound, arising from the fusion of the electron-rich perimidine system with the π-conjugated thiophene ring, makes it a promising building block for organic electronic materials. nih.govnumberanalytics.com The relationship between its molecular structure and its electronic properties can be investigated through a combination of theoretical calculations and experimental validation.

Theoretical Predictions: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of molecules. nih.govresearchgate.net For this compound, calculations can determine key parameters that govern its potential in material applications:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO level relates to the electron-donating ability (p-type character), while the LUMO level relates to the electron-accepting ability (n-type character). nih.gov In related donor-acceptor systems, the HOMO is often localized on the donor part (like thiophene), while the LUMO is distributed across the conjugated backbone. rsc.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels is the band gap, which determines the optical and electronic properties of the material. A smaller band gap is often desirable for organic semiconductors. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, providing insight into intermolecular interactions. nih.gov

Experimental Validation: Theoretical predictions are validated and complemented by experimental techniques:

Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions and can be used to experimentally determine the optical band gap, which correlates with the theoretically calculated HOMO-LUMO gap. nih.gov

Electrochemistry: Cyclic voltammetry can be used to measure the oxidation and reduction potentials, which provide experimental values for the HOMO and LUMO energy levels. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the precise molecular geometry, including bond lengths and angles, which serves as the ultimate validation for the optimized structures obtained from theoretical calculations. nih.gov

A study on 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine combined DFT calculations (B3LYP/6-311++G(d,p)) with experimental characterization (FT-IR, UV, NMR, X-ray crystallography). nih.gov The theoretical results showed good correlation with the experimental data, validating the computational model. nih.gov Such validated models are essential for predicting how structural modifications—for example, extending the π-conjugation by adding more thiophene units or introducing electron-withdrawing/donating groups—would tune the electronic properties for specific applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). rsc.orgrsc.org

| Property | Theoretical Method | Experimental Technique | Significance for Material Applications | Reference |

|---|---|---|---|---|

| Molecular Geometry | DFT, HF | X-ray Crystallography | Validates theoretical models; determines packing in solid state. | nih.gov |

| Vibrational Frequencies | DFT, HF | FT-IR, Raman Spectroscopy | Confirms functional groups and molecular structure. | nih.gov |

| HOMO/LUMO Energies | DFT | Cyclic Voltammetry (CV) | Determines charge injection barriers and potential for p-type or n-type conduction. | nih.govnih.govrsc.org |

| Electronic Transitions/Band Gap | TD-DFT | UV-Vis Spectroscopy | Defines optical absorption properties, crucial for photovoltaics and photodetectors. | nih.govrsc.org |

| Charge Distribution | MEP Mapping, NBO Analysis | - | Predicts reactive sites and intermolecular interactions affecting material morphology. | nih.gov |

Emerging Research Directions and Future Outlook for 2 Thiophen 2 Yl 2,3 Dihydro 1h Perimidine Research

Exploration of Novel Sustainable Synthetic Routes and Methodologies

The traditional synthesis of 2-Thiophen-2-yl-2,3-dihydro-1H-perimidine involves the condensation of 1,8-diaminonaphthalene (B57835) with 2-thiophenecarboxaldehyde, often under reflux conditions in solvents like methanol (B129727). nih.govresearchgate.net While effective, contemporary chemical research emphasizes the development of "green" and sustainable synthetic protocols that minimize environmental impact. Future research is focused on adapting and optimizing a variety of eco-friendly methods that have been successfully applied to other 2-aryl-2,3-dihydro-1H-perimidine derivatives.